molecular formula C15H30O B032716 Pentadecanal CAS No. 2765-11-9

Pentadecanal

Cat. No. B032716
CAS RN: 2765-11-9
M. Wt: 226.4 g/mol
InChI Key: XGQJZNCFDLXSIJ-UHFFFAOYSA-N
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Patent
US03956310

Procedure details

5.5 Parts of 7.14-diazadispiro[5.1.5.2]pentadecan-15-one, 2.1 parts of hexamethylene diisocyanate and a trace of 1,4-diazabicyclo[2.2.2]octane in 150 parts of dry benzene were refluxed for 48 hours. The solvent was removed in vacuo and the solid material stirred in 150 parts of water for 30 minutes. The solid was filtered and recrystallised from ethanol to give hexane-1',6'-bis[14-carbamoyl-7,14-diaza dispiro5.1.5.2]pentadecan-15-one] of melting point 164° to 165°C. This material gave the following elemental analysis by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:6]2([C:15](=[O:16])NC3(CCCCC3)N2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:17](N=C=O)[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]N=C=O.N12CCN(CC1)[CH2:31][CH2:30]2>C1C=CC=CC=1>[CH3:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:30][CH2:31][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:6][CH:15]=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC12NC1(CCCCC1)NC2=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCN=C=O)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the solid material stirred in 150 parts of water for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
CCCCCCCCCCCCCCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.